molecular formula C16H13N5O3S B2585080 8-(1,3-Benzoxazol-2-ylsulfanyl)-3-methyl-7-prop-2-enylpurine-2,6-dione CAS No. 899942-43-9

8-(1,3-Benzoxazol-2-ylsulfanyl)-3-methyl-7-prop-2-enylpurine-2,6-dione

Cat. No.: B2585080
CAS No.: 899942-43-9
M. Wt: 355.37
InChI Key: HCOMFGRDMWOXOU-UHFFFAOYSA-N
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Description

The compound “8-(1,3-Benzoxazol-2-ylsulfanyl)-3-methyl-7-prop-2-enylpurine-2,6-dione” is a complex organic molecule that contains a benzoxazole ring and a purine ring. Benzoxazoles are a class of heterocyclic compounds containing a benzene ring fused to an oxazole ring. Purines are biologically significant compounds, found in many natural substances such as nucleic acids .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzoxazole and purine moieties. The benzoxazole ring might undergo electrophilic substitution reactions, while the purine ring might be involved in a variety of biological reactions .

Mechanism of Action

The mechanism of action would depend on the biological or chemical context in which this compound is used. For example, many purine derivatives are biologically active and can interact with enzymes or receptors in cells .

Properties

IUPAC Name

8-(1,3-benzoxazol-2-ylsulfanyl)-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S/c1-3-8-21-11-12(20(2)14(23)19-13(11)22)18-15(21)25-16-17-9-6-4-5-7-10(9)24-16/h3-7H,1,8H2,2H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOMFGRDMWOXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC4=CC=CC=C4O3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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